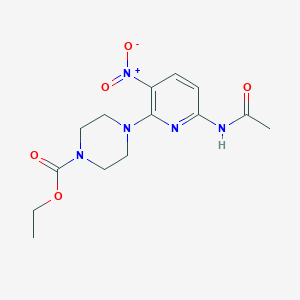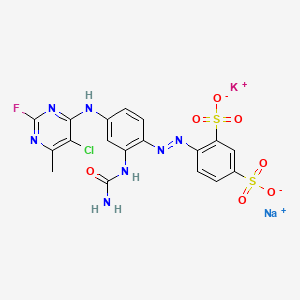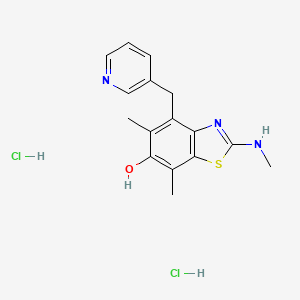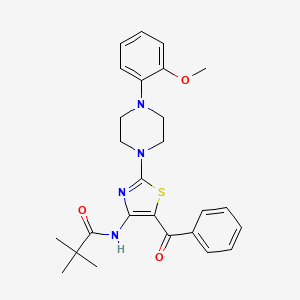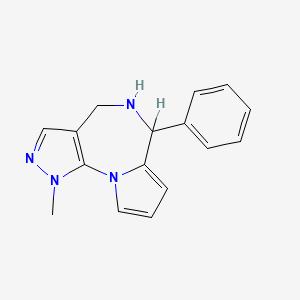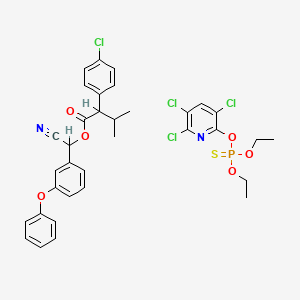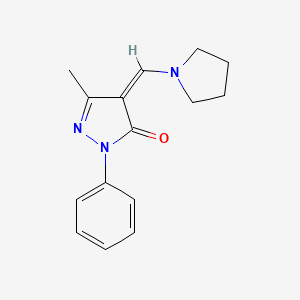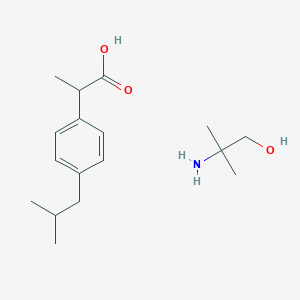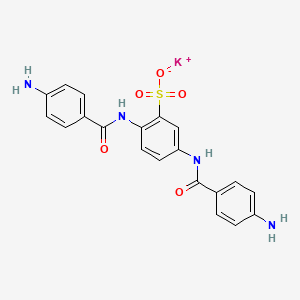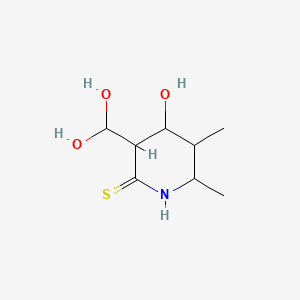
2,2,5-(R)-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-(R)-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, carboxylic acid group, and an oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions using reagents such as carbon dioxide.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the oxide functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Thiomorpholines: Formed through nucleophilic substitution.
科学研究应用
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,2,5-Trimethylthiomorpholine: Lacks the carboxylic acid and oxide groups.
3-Thiomorpholinecarboxylic Acid: Lacks the trimethyl and oxide groups.
Thiomorpholine N-oxide: Lacks the trimethyl and carboxylic acid groups.
Uniqueness
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84985-34-2 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
3-(dihydroxymethyl)-4-hydroxy-5,6-dimethylpiperidine-2-thione |
InChI |
InChI=1S/C8H15NO3S/c1-3-4(2)9-7(13)5(6(3)10)8(11)12/h3-6,8,10-12H,1-2H3,(H,9,13) |
InChI 键 |
JOVBPJAEPFRTIX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NC(=S)C(C1O)C(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


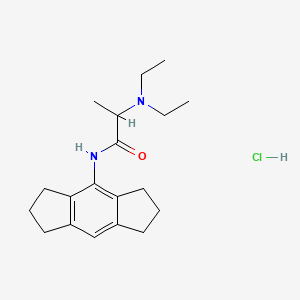
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
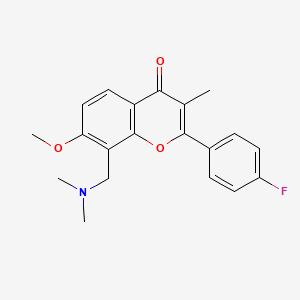
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
